4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline
Description
4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline is a bifunctional aromatic compound featuring a para-substituted aniline core. Its structure includes two tert-butoxycarbonyl (Boc) protecting groups: one on the aniline’s primary amine and another on the aminoethyloxy side chain. The Boc groups serve to protect reactive amines during synthetic processes, particularly in peptide synthesis and drug development. The molecular formula is inferred to be C₁₈H₂₇N₂O₅ (hypothetical), with a molecular weight of 363.42 g/mol, though exact values depend on stereochemical confirmation .
Properties
IUPAC Name |
tert-butyl N-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5/c1-17(2,3)24-15(21)19-11-12-23-14-9-7-13(8-10-14)20-16(22)25-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGRDUVBWREGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126116 | |
| Record name | 1,1-Dimethylethyl N-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001413-19-9 | |
| Record name | 1,1-Dimethylethyl N-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001413-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline typically involves multiple steps:
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Protection of Aniline: : The starting material, aniline, is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group to the amine functionality of aniline.
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Ether Formation: : The protected aniline is then reacted with 2-(tert-butoxycarbonylamino)ethanol under basic conditions to form the ether linkage. This step often requires the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
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Final Protection: : The intermediate product is further protected by reacting with another equivalent of di-tert-butyl dicarbonate to ensure that all amine functionalities are protected.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Deprotection: : The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This reaction yields the free amine functionalities, which can then participate in further chemical transformations.
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the ether linkage can be targeted by nucleophiles to form new bonds.
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Oxidation and Reduction: : While the compound itself is relatively stable, the free amine functionalities (once deprotected) can undergo oxidation or reduction reactions depending on the desired synthetic pathway.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as alkoxides, thiolates
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can yield a variety of ether derivatives.
Scientific Research Applications
4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline, often abbreviated as Boc-aminoethoxy aniline, is a compound with significant potential in various scientific applications, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of pharmaceuticals. Its Boc group allows for selective reactions, making it valuable in the development of drug candidates.
Case Study: Synthesis of Antihypertensive Agents
In a recent study, Boc-aminoethoxy aniline was utilized to synthesize derivatives aimed at treating hypertension. The presence of the Boc group facilitated the introduction of various functional groups, leading to compounds with improved efficacy and selectivity against angiotensin receptors.
Organic Synthesis
Boc-aminoethoxy aniline is instrumental in organic synthesis, particularly in peptide synthesis and the development of complex organic molecules.
Case Study: Peptide Synthesis
Research has shown that Boc-protected amino acids can be effectively used in solid-phase peptide synthesis (SPPS). The protection of amines with the Boc group prevents premature reactions during the coupling process, allowing for the construction of peptides with high purity.
Material Science
The compound's properties make it suitable for developing new materials, including polymers and nanomaterials.
Case Study: Polymer Development
Recent advancements have explored using Boc-aminoethoxy aniline in synthesizing polyurethanes with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications.
Mechanism of Action
The mechanism by which 4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline exerts its effects is primarily through its ability to protect amine functionalities. The Boc groups prevent unwanted side reactions during chemical synthesis, allowing for the selective modification of other functional groups. Upon deprotection, the free amine groups can participate in a variety of chemical reactions, enabling the synthesis of complex molecules.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences between the target compound and analogous Boc-protected derivatives:
Reactivity and Stability
- Target Compound : The dual Boc groups enable sequential deprotection under acidic conditions, allowing selective modification of amines. The ethoxy linker enhances solubility in polar solvents compared to aliphatic analogs .
- Compound 3a : The chloroethyl group introduces a reactive site for nucleophilic substitution, enabling cross-coupling or alkylation reactions. However, the electron-withdrawing Cl may destabilize Boc groups under prolonged acidic conditions .
- Compound 5{34} : The imidazole core and alanyl moiety make it suitable for targeting enzymatic active sites. The Boc groups here stabilize intermediates during multi-step syntheses .
- Pentafluorophenyl Ester : The pentafluorophenyl group acts as a leaving group, facilitating efficient amide bond formation in peptide couplings. The Boc-protected piperazine enhances stability during storage .
Biological Activity
4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
Chemical Formula : C15H22N2O4
Molecular Weight : 298.35 g/mol
CAS Number : [Not available in search results]
The compound features a tert-butoxycarbonyl (Boc) group, which is often used in organic synthesis to protect amines. This structural feature may influence its biological activity by enhancing solubility and stability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with amino groups have shown effectiveness in inhibiting cancer cell proliferation. A study conducted on a series of Boc-protected amino acids demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting that the incorporation of the Boc group may enhance their therapeutic efficacy .
The proposed mechanism of action for these compounds often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example, certain derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation .
Case Studies
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Study on HDAC Inhibition :
- Objective : To evaluate the HDAC inhibitory activity of Boc-protected amino acid derivatives.
- Findings : Several compounds demonstrated potent HDAC inhibition, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells.
- : The study suggests that this compound and its derivatives could serve as potential candidates for anticancer drug development .
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Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects of Boc-protected amino acids on hepatocellular carcinoma (HepG2) cells.
- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed, indicating significant cytotoxic effects at higher concentrations .
Data Table: Biological Activity Overview
| Property | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibits histone deacetylases (HDACs) |
| Cytotoxicity | Dose-dependent reduction in cell viability |
| Mechanism | Alters gene expression via epigenetic modifications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A stepwise approach is recommended, starting with selective Boc protection of the primary amine group followed by introduction of the ethoxy-linked Boc moiety. Controlled copolymerization methods, such as those used in synthesizing P(CMDA-DMDAAC)s (e.g., adjusting monomer ratios and initiator concentrations), can be adapted to optimize reaction parameters like temperature (60–80°C) and solvent polarity (e.g., DCM/THF mixtures) . Monitoring intermediates via TLC or HPLC ensures regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C) and the aniline aromatic protons (δ ~6.5–7.5 ppm).
- IR Spectroscopy : Confirm Boc groups via C=O stretches (~1680–1720 cm⁻¹) and N-H stretches (~3350 cm⁻¹).
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Reference protocols from chemical characterization studies in marine-derived compounds for validation .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s solubility and reactivity in subsequent reactions?
- Methodological Answer : Boc groups enhance solubility in organic solvents (e.g., DCM, chloroform) but may reduce aqueous compatibility. Reactivity is modulated by steric hindrance, requiring acidic conditions (e.g., TFA in DCM) for deprotection. Pre-screen deprotection efficiency using model substrates to avoid side reactions (e.g., premature cleavage during coupling steps) .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for Boc-protected aniline derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC (>95% purity) to eliminate impurities as confounding factors.
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) as in marine compound bioactivity studies .
- Structural Confirmation : Compare NMR data with patented analogs (e.g., 4-(N-methyl-N-tert-butoxycarbonyl-aminomethyl)-aniline) to rule out structural misassignment .
Q. How can researchers evaluate the stability of Boc groups under varying pH conditions, and what analytical tools are critical?
- Methodological Answer :
- Experimental Design : Expose the compound to buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via:
- HPLC : Quantify intact compound vs. deprotected byproducts.
- TLC : Track Boc cleavage using iodine vapor or ninhydrin staining.
- Data Interpretation : Compare stability profiles with structurally similar patented derivatives (e.g., 4-(N-benzyl-N-tert-butoxycarbonyl-aminomethyl)-aniline) .
Q. What orthogonal protecting group strategies are viable for introducing Boc groups in multi-amine substrates?
- Methodological Answer :
- Stepwise Protection : Use Fmoc or Alloc groups for secondary amines, followed by Boc for primary amines.
- Deprotection Sequencing : Remove Fmoc/Alloc with piperidine or Pd catalysts before acidic Boc cleavage.
- Reference copolymer synthesis workflows for sequential monomer addition .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies, and how can researchers mitigate this?
- Methodological Answer :
- Root Causes : Impure starting materials, oxygen/moisture contamination, or suboptimal initiator ratios (e.g., APS in copolymerization).
- Mitigation :
- Purify reagents via column chromatography or recrystallization.
- Conduct reactions under inert atmosphere (N₂/Ar).
- Optimize initiator concentration (e.g., 0.5–2.0 mol% APS) as in polycationic dye-fixative syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
